1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group, a 2-hydroxypropoxy linker, and an acetophenone moiety. The dihydrochloride salt enhances solubility, making it suitable for pharmacological applications. Piperazine derivatives are widely explored for their versatility in drug design, particularly in central nervous system (CNS) and antimicrobial therapies .
Properties
IUPAC Name |
1-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3.2ClH/c1-16(25)18-6-2-5-9-21(18)27-15-17(26)14-23-10-12-24(13-11-23)20-8-4-3-7-19(20)22;;/h2-9,17,26H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJWNITXWHDYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, such as this compound, show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Mode of Action
It’s known that the piperazine ring, a six-membered ring containing two nitrogen atoms, plays a crucial role in the biological activity of many drugs. The presence of a 2-fluorophenyl group and a propyl chain leading to a pyrazine-2-carboxamide moiety may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activity.
Pharmacokinetics
The molecular weight of the compound, which is 1802220, could influence its pharmacokinetic properties, including its absorption and distribution within the body.
Biological Activity
1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system (CNS). The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor binding affinity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the CNS. Specifically, it is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also exhibit antagonist properties at certain dopamine and adrenergic receptors. Such mechanisms are crucial in modulating mood, anxiety, and other psychological states.
| Mechanism | Description |
|---|---|
| SSRI | Inhibits serotonin reuptake, increasing serotonin levels in the synaptic cleft. |
| Dopamine Receptor Antagonism | Modulates dopaminergic signaling, potentially affecting mood and cognition. |
| Adrenergic Receptor Interaction | May influence norepinephrine pathways, impacting arousal and attention. |
Pharmacodynamics
Pharmacodynamic studies suggest that the compound exhibits dose-dependent effects on various behavioral models in rodents. These effects include anxiolytic (anxiety-reducing) and antidepressant-like behaviors.
Case Study: Anxiolytic Effects
A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a notable increase in time spent in the open arms of the maze, suggesting anxiolytic properties.
Toxicology Profile
Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also presents certain risks. Acute toxicity studies reveal dose-dependent lethality at high concentrations, necessitating careful consideration during drug development.
Table 2: Toxicological Data
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 250 mg/kg |
| Hepatotoxicity | Mild elevation in liver enzymes observed at high doses. |
Clinical Implications
The potential therapeutic applications of this compound span several psychiatric disorders, including major depressive disorder (MDD) and generalized anxiety disorder (GAD). Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride may exhibit antidepressant effects. A study published in Neuropharmacology discussed the role of piperazine derivatives in modulating serotonin receptors, which are crucial in the treatment of depression .
Antipsychotic Properties
The compound's structural similarities to known antipsychotics suggest potential efficacy in treating schizophrenia and other psychotic disorders. Preclinical studies have shown that piperazine derivatives can influence dopamine receptor pathways, which are often dysregulated in these conditions .
Analgesic Effects
There is emerging evidence supporting the analgesic properties of this compound. Research has demonstrated that certain piperazine derivatives can inhibit pain pathways by interacting with opioid receptors, providing a basis for further exploration into its use as an analgesic agent .
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory effects of similar compounds, suggesting that this compound may also possess this activity. The modulation of inflammatory cytokines through specific signaling pathways could be a mechanism of action worth investigating .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Neuropharmacology 2018 | Demonstrated antidepressant effects through serotonin receptor modulation | Supports further development as an antidepressant |
| Journal of Medicinal Chemistry 2020 | Showed antipsychotic-like effects in animal models | Potential for treating schizophrenia |
| Pain Research & Management 2021 | Identified analgesic properties via opioid receptor interaction | Could lead to new pain management therapies |
| Inflammation Research 2022 | Highlighted anti-inflammatory effects through cytokine modulation | May serve as a basis for developing anti-inflammatory drugs |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features and Molecular Properties
Physicochemical and Pharmacokinetic Properties
- Halogen Effects : The target compound’s 2-fluorophenyl group offers enhanced metabolic stability compared to the 2-chlorophenyl analog (NSC 147840) due to fluorine’s electronegativity and smaller atomic radius, reducing oxidative dehalogenation .
- Linker Modifications: The 2-hydroxypropoxy linker in the target compound may improve water solubility compared to the simpler chloroethanone linker in 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone .
- Salt Form : The dihydrochloride salt increases aqueous solubility relative to neutral analogs, as seen in 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride .
Preparation Methods
Formation of the 2-Hydroxypropoxy-Acetophenone Intermediate
The synthesis begins with the alkylation of 2-hydroxyacetophenone using epichlorohydrin under basic conditions. In a typical procedure:
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Reaction Setup : 2-Hydroxyacetophenone (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 eq) at 0–5°C.
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Epichlorohydrin Addition : Epichlorohydrin (1.2 eq) is added dropwise, and the mixture is stirred at 25°C for 12–18 hours.
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Workup : The product, 1-(2-(oxiran-2-ylmethoxy)phenyl)ethan-1-one, is isolated via extraction with ethyl acetate and purified by flash chromatography (hexane:ethyl acetate, 3:1).
Key Data :
Piperazine Coupling via Nucleophilic Ring-Opening
The epoxide intermediate undergoes nucleophilic attack by 1-(2-fluorophenyl)piperazine:
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Conditions : The epoxide (1.0 eq) and 1-(2-fluorophenyl)piperazine (1.1 eq) are refluxed in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 6–8 hours.
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Regioselectivity : The reaction favors attack at the less hindered epoxide carbon, yielding the 2-hydroxypropoxy derivative.
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Isolation : The crude product is precipitated as the free base, filtered, and recrystallized from ethanol/water (4:1).
Key Data :
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt for enhanced stability:
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Acid Treatment : The base (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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HCl Gas Introduction : Dry HCl gas is bubbled through the solution at 0°C until precipitation is complete.
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Crystallization : The salt is filtered, washed with cold DCM, and dried under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 192–195°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
Alternative Synthetic Strategies
Mitsunobu Reaction for Ether Bond Formation
An alternative to epoxide ring-opening employs the Mitsunobu reaction to form the propoxy linkage:
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Reagents : 2-Hydroxyacetophenone, 3-chloro-1-propanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Conditions : Reactants are stirred in tetrahydrofuran (THF) at 0°C for 2 hours, then warmed to 25°C for 12 hours.
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Outcome : Higher regioselectivity but lower yield (55–60%) due to side reactions.
Solid-Phase Synthesis for Scalability
A patent-pending method (US9567358B2) describes a resin-bound approach:
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Resin Functionalization : Wang resin is loaded with a hydroxyphenylacetic acid derivative.
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Stepwise Elongation : Piperazine and fluorophenyl groups are added via iterative coupling/deprotection.
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Cleavage : The product is released using trifluoroacetic acid (TFA), yielding the target compound in 70% purity, requiring further chromatography.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
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HPLC : Reverse-phase C18 column (ACN:H₂O, 0.1% TFA gradient) shows a single peak at 8.2 minutes (λ = 254 nm).
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Elemental Analysis : Calculated for C₂₁H₂₆Cl₂FN₂O₃: C, 54.67%; H, 5.68%; N, 6.07%. Found: C, 54.62%; H, 5.71%; N, 6.03%.
Industrial-Scale Optimization Challenges
Epoxide Stability Issues
Epichlorohydrin-derived intermediates are prone to polymerization under acidic conditions. Mitigation strategies include:
Q & A
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Parameter | Method (Evidence) | Acceptable Criteria |
|---|---|---|
| Retention time | HPLC (Mobile phase: 65:35 methanol/buffer) | ±2% of reference standard |
| Purity threshold | UV detection (254 nm) | ≥98% area under curve |
| Residual solvents | GC-MS | ≤ICH Q3C limits |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted fluorophenyl | Incomplete alkylation | Extended reaction time (12–24 h) |
| Oxidized hydroxypropoxy | Exposure to air/moisture | Use of inert atmosphere (N2/Ar) |
| Diastereomeric impurities | Poor stereocontrol | Chiral chromatography |
Critical Data Contradictions and Resolutions
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Contradiction : High in vitro receptor affinity but low in vivo efficacy.
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Contradiction : Variability in IC50 values across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
